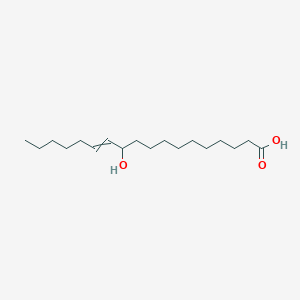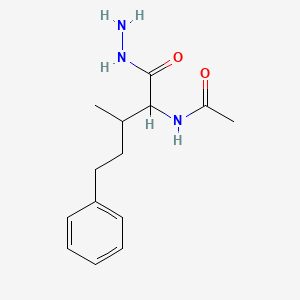![molecular formula C26H36SeSi3 B14175065 [(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane] CAS No. 922734-98-3](/img/structure/B14175065.png)
[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane] is a complex organoselenium compound with the molecular formula C26H36SeSi3 This compound is characterized by the presence of selenium and silicon atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane] typically involves the reaction of methylselanyl compounds with tris(dimethyl(phenyl)silyl)methane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a catalyst such as a transition metal complex to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for [(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane] are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive selenium and silicon compounds.
Analyse Des Réactions Chimiques
Types of Reactions
[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane] undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenyl groups attached to the silicon atoms can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane] has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organoselenium compounds, which are valuable in organic synthesis due to their unique reactivity.
Biology: Organoselenium compounds have been studied for their potential antioxidant properties and their role in biological systems.
Medicine: Research is ongoing into the potential therapeutic applications of organoselenium compounds, including their use as anticancer agents.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of novel polymers and advanced materials.
Mécanisme D'action
The mechanism by which [(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane] exerts its effects is primarily through the reactivity of the selenium atom. Selenium can participate in redox reactions, acting as both an oxidizing and reducing agent. This reactivity is harnessed in various chemical transformations and potential biological applications. The molecular targets and pathways involved include interactions with thiol groups in proteins and enzymes, which can modulate their activity.
Comparaison Avec Des Composés Similaires
[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane] can be compared with other organoselenium compounds such as:
Diphenyl diselenide (PhSeSePh): Known for its antioxidant properties.
Selenocysteine: An amino acid that incorporates selenium and is found in various enzymes.
Selenomethionine: Another selenium-containing amino acid used in biological studies.
Propriétés
Numéro CAS |
922734-98-3 |
|---|---|
Formule moléculaire |
C26H36SeSi3 |
Poids moléculaire |
511.8 g/mol |
Nom IUPAC |
[bis[dimethyl(phenyl)silyl]-methylselanylmethyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C26H36SeSi3/c1-27-26(28(2,3)23-17-11-8-12-18-23,29(4,5)24-19-13-9-14-20-24)30(6,7)25-21-15-10-16-22-25/h8-22H,1-7H3 |
Clé InChI |
JEIDOLOXLGMKOC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)C([Si](C)(C)C2=CC=CC=C2)([Si](C)(C)C3=CC=CC=C3)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14174984.png)





![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)

![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)

![1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one](/img/structure/B14175050.png)

![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)
